An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1H-Imidazole-2-carbonitrile hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed experimental protocols for researchers and scientists.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets.[1] When functionalized with a carbonitrile group at the 2-position, the resulting molecule, 1H-Imidazole-2-carbonitrile, becomes a potent synthon for creating diverse, biologically active compounds. The nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element itself.[1] The hydrochloride salt form is often utilized to improve the compound's solubility and handling characteristics, making it more amenable to use in aqueous media for biological assays and formulation development.[2] This guide focuses on the hydrochloride salt, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery programs.
Physicochemical and Structural Properties
1H-Imidazole-2-carbonitrile hydrochloride is a solid material at room temperature.[3] Its fundamental properties are summarized below. Note that while the CAS number refers to the free base, the following data are pertinent to the hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄ClN₃ | Inferred from free base |
| Molecular Weight | 129.55 g/mol | Inferred from free base |
| IUPAC Name | 1H-imidazole-2-carbonitrile hydrochloride | [4] |
| CAS Number | 31722-49-3 (for free base) | [3][4] |
| Appearance | Solid | [3] |
| Storage | Room Temperature, in a cool, dry place | [3][5] |
Synthesis and Characterization
General Synthesis Routes
The synthesis of imidazole carbonitriles can be achieved through various multi-step organic synthesis techniques.[6] A common conceptual pathway involves the construction of the imidazole ring from appropriate acyclic precursors, followed by the introduction or modification of the nitrile group. For instance, a synthetic strategy could start from precursors like diaminomaleonitrile, which can be cyclized to form the imidazole core.[7] Subsequent functionalization or modification steps would then yield the desired 2-cyanoimidazole structure.
Another approach involves the Sandmeyer-type reaction on a suitable amino-imidazole precursor. While specific synthesis routes for the title compound are not extensively detailed in readily available literature, the principles of heterocyclic chemistry suggest that a robust synthesis could involve the dehydration of 1H-imidazole-2-carboxamide or the cyanation of a 2-halo-1H-imidazole derivative.
Spectroscopic Characterization
To ensure the identity and purity of 1H-Imidazole-2-carbonitrile hydrochloride, a combination of spectroscopic methods is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The imidazole ring protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).[8][9] In an aqueous solvent like D₂O, the acidic N-H proton may exchange and thus not be readily observable. The two C-H protons at positions 4 and 5 would likely appear as doublets or singlets depending on the solvent and concentration.[8]
-
¹³C NMR : Characteristic resonances for the imidazole carbons are expected between δ 120-140 ppm.[10] The carbon of the nitrile group (-C≡N) would appear further downfield, typically in the range of δ 115-120 ppm, while the C2 carbon attached to the nitrile would also have a characteristic shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[11] Broad absorptions in the 2500-3300 cm⁻¹ region are characteristic of the N-H stretching of the imidazolium hydrochloride salt.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₄H₃N₃), the expected molecular ion peak [M]+ would be at m/z 93.03.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chemical Reactivity and Stability
The reactivity of 1H-Imidazole-2-carbonitrile hydrochloride is governed by the interplay between the aromatic imidazole ring and the electron-withdrawing nitrile group.
Key Chemical Reactions
-
Hydrolysis of the Nitrile Group : The nitrile can be hydrolyzed under acidic or basic conditions.[5][6] This reaction typically proceeds through an intermediate carboxamide to yield the corresponding 1H-imidazole-2-carboxylic acid. This transformation is a valuable synthetic tool for accessing other functional derivatives.
-
Nucleophilic Addition to the Nitrile : The nitrile group can undergo addition reactions with various nucleophiles, providing a pathway to diverse heterocyclic systems.
-
Reactions of the Imidazole Ring : The imidazole ring itself is susceptible to degradation under harsh oxidative and photolytic conditions.[5] Strong oxidizing agents can lead to ring-opened products, while exposure to UV light may induce photodegradation.[5]
The diagram below illustrates the primary reactivity pathways for this molecule.
Caption: Figure 1. Key reactivity pathways for 1H-Imidazole-2-carbonitrile.
Stability Profile
To ensure data integrity in research, understanding the stability of the compound is critical. It is recommended to store the compound in a cool, dry place, protected from light, and under an inert atmosphere to prevent oxidation.[5] Forced degradation studies under acidic, basic, oxidative, and photolytic stress are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5]
Applications in Drug Discovery and Research
1H-Imidazole-2-carbonitrile and its derivatives are valuable scaffolds in medicinal chemistry due to their ability to mimic histidine in binding to protein active sites and the synthetic versatility of the nitrile group.
-
Kinase Inhibitors : The 1-methyl-1H-imidazole scaffold, a close analog, has been successfully employed as a hinge-binding motif in the design of potent and selective Janus Kinase 2 (JAK2) inhibitors.[1] The nitrogen atoms of the imidazole ring can form critical hydrogen bonds with the kinase hinge region, a common strategy in kinase inhibitor design.[1] The dysregulation of the JAK/STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.[1]
-
Anticancer Agents : Benzimidazole derivatives, which share the core imidazole ring, have been synthesized and evaluated as potential anticancer agents that target human topoisomerase I.[2][12] This suggests that the broader class of imidazole-based compounds, including 1H-Imidazole-2-carbonitrile, warrants exploration for oncological applications.
-
Antifungal Agents : The structures of related chloro- and tolyl-substituted 1H-imidazole-2-carbonitriles have been evaluated for potential antifungal activity against various fungal strains.[6]
Safety and Handling
As a laboratory chemical, 1H-Imidazole-2-carbonitrile hydrochloride must be handled with appropriate safety precautions.
Hazard Identification
Based on data for the free base and related compounds, the following GHS hazard statements are applicable:[4][13]
-
H302 : Harmful if swallowed.
-
H312 : Harmful in contact with skin.
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.[4]
The signal word is "Warning".[3][4]
Recommended Precautions
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols.[15] Storage : Keep the container tightly closed in a dry and well-ventilated place.[14][15] Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Experimental Protocols
The following protocols are provided as a self-validating framework for working with 1H-Imidazole-2-carbonitrile hydrochloride.
Protocol: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of the compound under various stress conditions. The causality behind this experiment is to proactively identify potential degradation products and establish the compound's intrinsic stability.
Caption: Figure 2. A systematic workflow for conducting a forced degradation study.
Methodology:
-
Preparation of Stock Solution : Accurately weigh and dissolve 1H-Imidazole-2-carbonitrile hydrochloride in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[5]
-
Stress Conditions :
-
Acidic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]
-
Basic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5]
-
Photolytic Degradation : Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[5]
-
Thermal Degradation : Incubate the stock solution at 60°C in a temperature-controlled oven.
-
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Analysis : Analyze the samples using the validated stability-indicating HPLC method described below.
Protocol: Stability-Indicating HPLC-UV Method
A robust HPLC method is essential to separate the parent compound from any potential degradation products, ensuring accurate quantification.[5]
Method Parameters:
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining and separating a wide range of small organic molecules.
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase ensures that the imidazole ring is protonated, leading to consistent retention and sharp peak shapes. A gradient elution is recommended to resolve early-eluting polar degradants from the more retained parent compound.
-
-
Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by measuring the UV spectrum of the compound (a starting wavelength of 230 nm can be explored).[5]
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.[5]
System Suitability : Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the theoretical plates should be >2000, confirming the system is performing correctly.
Conclusion
1H-Imidazole-2-carbonitrile hydrochloride is a chemical entity with significant potential, underpinned by the rich chemistry of the imidazole ring and the versatile nitrile functional group. Its role as a building block for potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for drug discovery professionals. A thorough understanding of its physicochemical properties, reactivity, and stability, combined with robust analytical methods and safe handling practices, is paramount for its successful application in research and development. This guide provides the authoritative grounding and practical protocols necessary to leverage the full potential of this valuable synthon.
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Published online January 10, 2022. Retrieved from [Link]
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